

Comparative Guide: ¹³C NMR Profiling of 10-(Phenylmethoxy)-1-decanol

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Compound of Interest

Compound Name: 1-Decanol, 10-(phenylmethoxy)-

CAS No.: 95331-19-4

Cat. No.: B8523128

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Executive Summary

10-(phenylmethoxy)-1-decanol (CAS: 95331-19-4), often referred to as 10-benzyloxy-1-decanol, represents a critical class of heterobifunctional linkers used in lipid synthesis, drug delivery systems, and surface chemistry. Its structural duality—possessing both a reactive primary alcohol and a stable benzyl ether protecting group—makes accurate characterization vital.

This guide provides a technical comparison of the ¹³C NMR spectral signature of 10-(phenylmethoxy)-1-decanol against its synthetic precursors and potential byproducts. For researchers, the ability to distinguish the mono-protected target from the symmetric starting material (1,10-decanediol) and the over-alkylated impurity (dibenzyl ether) is the primary metric of success.

Structural Analysis & Theoretical Assignments

The molecule consists of three distinct magnetic environments: the Aromatic Benzyl Group, the Alkyl Spacer, and the Polar Termini (Ether vs. Alcohol).

Carbon Environment Map

- C-Terminus (Alcohol): The carbon adjacent to the hydroxyl group () typically resonates upfield relative to the ether.
- N-Terminus (Ether): The carbon adjacent to the benzyloxy group () resonates downfield due to the inductive effect of the ether linkage and the proximity to the aromatic ring.
- Benzylic Carbon: The methylene bridge connecting the phenyl ring to the oxygen ().

Comparative Chemical Shift Table (CDCl₃)

Note: Values are synthesized from standard chemical shift databases and homologous series data.



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Comparative Analysis: Target vs. Alternatives

In synthesis, the "performance" of an NMR dataset is measured by its ability to rule out impurities.

Scenario A: Target vs. Starting Material (1,10-Decanediol)

The starting material is symmetrical.

- 1,10-Decanediol: Shows a single signal for the -carbons at ~62.9 ppm (representing both C1 and C10).
- 10-(phenylmethoxy)-1-decanol: Symmetry is broken. The signal at 62.9 ppm remains (C1), but a new signal appears at ~70.5 ppm (C10), along with the benzylic carbon at ~73 ppm.
- Verdict: If you see only one peak in the 60-75 ppm region, the reaction failed.

Scenario B: Target vs. Over-Alkylated Byproduct (Dibenzyl Ether)

If the reaction runs too long, both alcohols are protected.

- Dibenzyl Ether Derivative: The diagnostic alcohol signal at ~62.9 ppm disappears completely. You will see intensified signals at ~70.5 ppm and ~73 ppm.
- Verdict: Absence of the 62.9 ppm peak indicates over-reaction.

Scenario C: Solvent Effects (CDCl₃ vs. DMSO-d₆)

- CDCl₃: Standard for routine checks. Shifts are as listed above.
- DMSO-d₆: Often used if solubility is poor or to observe OH proton coupling in ¹H NMR.
 - Effect: The -carbon signals (C1 and C10) typically shift slightly upfield (by ~1-2 ppm) due to solvent polarity and hydrogen bonding. The alcohol carbon (C1) is most sensitive to this change.

Experimental Protocol

To ensure reproducible data comparable to literature standards, follow this self-validating protocol.

Objective: Acquire a high-resolution $^{13}\text{C}\{^1\text{H}\}$ spectrum to quantify the ratio of mono-protected product to diol/diether impurities.

Step-by-Step Methodology:

- Sample Preparation:
 - Weigh 30-50 mg of the isolated oil/solid.
 - Dissolve in 0.6 mL of CDCl_3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
 - Check: Solution must be clear. If cloudy, filter through a small plug of glass wool into the NMR tube.
- Instrument Setup:
 - Frequency: 100 MHz or higher (400 MHz ^1H equivalent) recommended for resolving the alkyl chain.
 - Pulse Sequence: Standard zgpg30 (power-gated proton decoupling).
 - Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The quaternary aromatic carbon (IpsO) has a long T1 relaxation time; a short delay will suppress this signal.
- Acquisition:
 - Scans (NS): Minimum 256 scans (due to the lower sensitivity of ^{13}C and the molecular weight).
 - Temperature: 298 K (25°C).
- Processing:
 - Referencing: Calibrate the center triplet of CDCl_3 to 77.16 ppm.
 - Peak Picking: Threshold should be set to detect the quaternary aromatic carbon (usually the weakest peak).

Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Logic

This diagram illustrates the causality between the chemical structure and the resulting NMR signals.



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Caption: Correlation map linking structural moieties of 10-(phenylmethoxy)-1-decanol to specific ^{13}C NMR chemical shift regions.[2]

Diagram 2: Synthesis & Quality Control Workflow

This diagram outlines the decision tree for interpreting the NMR data during synthesis.



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Caption: Decision logic for monitoring the monobenylation of 1,10-decanediol using ¹³C NMR markers.

References

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